ML355 - 1532593-30-8

ML355

Catalog Number: EVT-276329
CAS Number: 1532593-30-8
Molecular Formula: C21H19N3O4S2
Molecular Weight: 441.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ML355 (also known as VLX-1005), chemically named N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, is a potent and selective inhibitor of human 12-lipoxygenase (12-LOX). [, ] This enzyme plays a critical role in the production of pro-inflammatory mediators, making ML355 a valuable tool in investigating inflammatory pathways and exploring its therapeutic potential in various diseases.

Synthesis Analysis

The synthesis of ML355 involves a multi-step process that starts with commercially available materials. While specific details are not outlined in the provided abstracts, medicinal chemistry optimization led to the identification of the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold as a key structural feature for its potent and selective 12-LOX inhibition. []

Molecular Structure Analysis

ML355's molecular structure comprises a benzothiazole group linked to a benzenesulfonamide moiety via a methylene bridge. The benzenesulfonamide is further substituted with a (2-hydroxy-3-methoxyphenyl)methylamino group. [] This specific arrangement is crucial for its interactions within the 12-LOX active site, contributing to its inhibitory activity. High-resolution cryo-electron microscopy studies have provided detailed insights into the binding mode of ML355 within the 12-LOX active site, further clarifying the structural basis of its inhibitory mechanism. []

Mechanism of Action

ML355 functions as a potent and selective inhibitor of 12-LOX, effectively blocking the production of 12-HETE, a key downstream product of the 12-LOX pathway. [, , , , , , ] By inhibiting 12-LOX, ML355 disrupts downstream signaling events that contribute to various cellular processes, including platelet activation, inflammation, and thrombosis. [, , , , , , , , ] Cryo-electron microscopy studies have revealed that ML355 occupies the active site of the 12-LOX hexamer, simultaneously binding with arachidonic acid and preventing its conversion to 12-HETE. []

Applications
  • Thrombosis: ML355 effectively inhibits platelet activation and thrombus formation in both in vitro and in vivo models, making it a potential candidate for anti-platelet therapy. [, , , , , , , ] It demonstrates efficacy in preventing vessel occlusion in mouse models of thrombosis, indicating its potential for treating conditions such as stroke and heart attack. [] Furthermore, ML355 loaded into synthetic high-density lipoproteins (sHDLs) exhibits enhanced antithrombotic effects, highlighting the potential for targeted drug delivery systems. []

  • Heparin-induced Thrombocytopenia (HIT): ML355 shows promise in treating HIT, a life-threatening immune reaction to heparin. [, , ] It effectively reduces thrombocytopenia and thrombosis in a mouse model of HIT, suggesting its potential as a safer alternative to current treatments. [, ]

  • Diabetes: ML355 demonstrates protective effects in preclinical models of both type 1 and type 2 diabetes. [, , ] It improves islet function and reduces inflammation in models of type 1 diabetes, suggesting its potential in delaying or preventing disease progression. [, , ] In type 2 diabetes, ML355 improves insulin secretion and oxygen consumption rates in human islets, indicating its potential for improving glycemic control. []

  • Neuroprotection: ML355 reduces neurotoxicity in a model of LPS-induced neuroinflammation, suggesting its potential application in neurodegenerative diseases. [] By modulating oxylipin profiles in astrocytes, ML355 shifts the balance towards neuroprotective effects, highlighting its potential in conditions involving neuroinflammation. []

  • Pain Management: ML355 displays efficacy in reversing pain hypersensitivity in a mouse model of neuropathic pain. [] By inhibiting 12/15-LOX, ML355 disrupts the production of pro-inflammatory mediators involved in pain signaling, suggesting its potential as a novel analgesic target. []

12-Hydroxyeicosatetraenoic acid (12-HETE)

    Compound Description: 12-HETE is a metabolite of arachidonic acid produced by 12-LOX. It exhibits pro-inflammatory effects and participates in platelet activation. [, , , , , , , , ]

    Relevance: As a product of the enzyme ML355 inhibits, 12-HETE levels are used to assess ML355 efficacy. Reduced 12-HETE levels often indicate successful 12-LOX inhibition by ML355. [, , , , , , , , ]

12-Hydroperoxyeicosatetraenoic acid (12-HPETE)

    Compound Description: 12-HPETE is an unstable intermediate in the 12-LOX pathway, rapidly converted to 12-HETE. []

    Relevance: While not extensively studied in the context of ML355, 12-HPETE represents a precursor to 12-HETE and is indirectly impacted by ML355's inhibition of 12-LOX. []

VLX-1005

    Compound Description: VLX-1005, previously known as ML355, is a highly selective 12-LOX inhibitor. It has demonstrated efficacy in preclinical models of thrombosis and heparin-induced thrombocytopenia (HIT), exhibiting minimal bleeding risk. [, , , , , , , , ]

    Relevance: VLX-1005 is the same compound as ML355, but often used when discussing clinical development or specific therapeutic applications. [, , , , , , , , ]

ML127

  • Relevance: ML127 belongs to a different chemical scaffold than ML355 but shares the same target, 12-LOX. ML355 represents a next-generation inhibitor with improved properties compared to ML127. []

15-Hydroxyeicosatetraenoic acid (15-HETE)

    Compound Description: 15-HETE is an eicosanoid produced from arachidonic acid, primarily by 15-lipoxygenase (15-LOX). It exhibits anti-inflammatory and anti-aggregatory effects on platelets. []

    Relevance: While ML355 specifically targets 12-LOX, 15-HETE is relevant as it counteracts 12-HETE's pro-thrombotic effects. This interplay highlights the complex roles of eicosanoids in platelet function. []

15-Hydroxy-11,13,17-eicosatrienoic acid (15-HETrE)

    Compound Description: 15-HETrE is a 15-LOX metabolite derived from dihomo-γ-linolenic acid. Similar to 15-HETE, it exhibits anti-aggregatory effects on platelets, further emphasizing the counter-regulatory roles of different lipoxygenase pathways. []

    Relevance: While not directly produced by 12-LOX, 15-HETrE highlights the broader context of eicosanoid signaling in platelet activation, which ML355 aims to modulate. []

Aspirin

    Compound Description: Aspirin is a widely used non-steroidal anti-inflammatory drug (NSAID) that irreversibly inhibits cyclooxygenase-1 (COX-1), thereby reducing thromboxane A2 production and platelet aggregation. [, ]

    Relevance: Aspirin serves as a reference antiplatelet agent. Comparing its mechanism and effects to ML355 helps elucidate the specific role of 12-LOX inhibition in platelet function and thrombosis. [, ]

ML351

    Compound Description: ML351 is a selective inhibitor of 15-LOX-1, an enzyme involved in the production of pro-inflammatory mediators. []

    Relevance: While ML355 targets 12-LOX, ML351's ability to reverse pain hypersensitivity in a neuropathic pain model alongside ML355 suggests potential interplay between 12-LOX and 15-LOX pathways in pain modulation. []

2-Arachidonoyl-lysophosphatidylcholine (2-AA-LPC)

    Compound Description: 2-AA-LPC is a lysophospholipid containing arachidonic acid. It can be directly oxidized by 12-LOX. []

    Relevance: 2-AA-LPC serves as an unconventional substrate for 12-LOX, highlighting the enzyme's diverse activities beyond free arachidonic acid metabolism, which ML355 can modulate. []

2-Arachidonoyl-lysophosphatidylethanolamine (2-AA-LPE)

    Compound Description: Similar to 2-AA-LPC, 2-AA-LPE is a lysophospholipid with arachidonic acid, serving as a direct substrate for 12-LOX. []

    Relevance: 2-AA-LPE further underscores 12-LOX's ability to act on diverse lipid substrates beyond free arachidonic acid, impacting eicosanoid signaling pathways potentially modulated by ML355. []

12(S)-HETE-lysophosphatidylcholine (12-HETE-LPC)

    Compound Description: 12-HETE-LPC is the product of 12-LOX-mediated oxidation of 2-AA-LPC. []

    Relevance: The identification of 12-HETE-LPC reinforces the significance of unconventional 12-LOX pathways targeted by ML355, expanding the potential therapeutic implications of inhibiting this enzyme. []

12(S)-HETE-lysophosphatidylethanolamine (12-HETE-LPE)

    Compound Description: 12-HETE-LPE is generated by 12-LOX oxidation of 2-AA-LPE, adding to the complexity of 12-LOX-mediated signaling. []

    Relevance: Similar to 12-HETE-LPC, the presence of 12-HETE-LPE emphasizes the non-canonical functions of 12-LOX, broadening the scope of ML355's actions in modulating eicosanoid signaling. []

Properties

CAS Number

1532593-30-8

Product Name

ML355

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide

Molecular Formula

C21H19N3O4S2

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C21H19N3O4S2/c1-28-18-7-4-5-14(20(18)25)13-22-15-9-11-16(12-10-15)30(26,27)24-21-23-17-6-2-3-8-19(17)29-21/h2-12,22,25H,13H2,1H3,(H,23,24)

InChI Key

OWHBVKBNNRYMIN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4S3

Solubility

Soluble in DMSO

Synonyms

ML355; ML 355; ML-355.

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4S3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.